Glyco-lipid
Description
Neutral Glycolipids
Acidic Glycolipids
- Contain negatively charged moieties:
- Conformational studies using nuclear magnetic resonance (NMR) show sulfate groups induce rigid headgroup orientations, enhancing protein-binding specificity.
Glycosphingolipid vs. Glycoglycerolipid Divergence
Glycosphingolipids exhibit greater structural complexity due to variable ceramide compositions. For example, human gangliosides incorporate C18 sphingosine with C24:1 fatty acids, while plant glycoglycerolipids utilize C16:0/C18:3 fatty acid pairs.
Sialic Acid and Sulfate Modifications
Sialic Acid in Gangliosides
Sulfate Modifications
- Sulfatides (3-O-sulfogalactosylceramide) demonstrate:
Comparative studies of bis-sulfated glycolipids reveal that sulfate positioning alters headgroup tilt angles relative to the membrane bilayer. For instance, 2,6-disulfated mannose adopts a parallel orientation to the membrane surface, optimizing ligand accessibility.
Properties
CAS No. |
6379-54-0 |
|---|---|
Molecular Formula |
C32H60O14 |
Molecular Weight |
668.8 g/mol |
IUPAC Name |
3-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxydecanoyloxy]decanoic acid;hydrate |
InChI |
InChI=1S/C32H58O13.H2O/c1-5-7-9-11-13-15-21(17-23(33)34)43-24(35)18-22(16-14-12-10-8-6-2)44-32-29(40)30(26(37)20(4)42-32)45-31-28(39)27(38)25(36)19(3)41-31;/h19-22,25-32,36-40H,5-18H2,1-4H3,(H,33,34);1H2 |
InChI Key |
HVCOBJNICQPDBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)OC2C(C(C(C(O2)C)O)O)O)O.O |
Canonical SMILES |
CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)OC2C(C(C(C(O2)C)O)O)O)O.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Glyco-lipid; Glyco lipid; Glycolipid. |
Origin of Product |
United States |
Scientific Research Applications
Biological Roles and Mechanisms
Glycolipids are integral components of cell membranes, influencing membrane fluidity and stability. They participate in:
- Cell Recognition : Glycolipids serve as markers for cell recognition and signaling. For example, glycosphingolipids are involved in cell adhesion and communication, impacting processes like immune response and neuronal signaling .
- Pathological Implications : Abnormal glycolipid expression is associated with various diseases, including cancer and neurodegenerative disorders like Alzheimer’s disease. Research indicates that specific glycolipid profiles can act as biomarkers for disease diagnosis .
Glycolipid Characterization Techniques
Recent advancements in analytical techniques have enhanced our understanding of glycolipid structures and functions:
- Mass Spectrometry : A two-stage matching process using liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification of glycosphingolipid species by analyzing their fragmentation patterns. This method aids in high-throughput analysis of glycolipids, facilitating research into their biological roles .
- Neutron Diffraction : Studies demonstrate that glycolipid membranes exhibit unique cohesive properties, which are critical for understanding membrane dynamics in plant cells, such as those found in thylakoids .
Case Study: Glycolipid Biosurfactants in Skincare
Glycolipid biosurfactants like sophorolipids and rhamnolipids have gained traction in the skincare industry due to their natural origin and skin compatibility. A review highlighted:
- Market Growth : The market for sophorolipids was valued at approximately USD 409.84 million in 2021, with projections for rhamnolipids reaching USD 2.7 billion by 2026 .
- Challenges : Despite their potential, obstacles such as low yield and safety concerns hinder widespread adoption. Recommendations include improving purification processes and developing robust methodologies for assessing bioactivity .
Glycolipids in Disease Treatment
Glycolipids have potential therapeutic applications, particularly in metabolic disorders:
- Substrate Reduction Therapy : Research into sphingolipid metabolism has led to the exploration of glycolipid synthesis inhibitors as treatments for neuronopathic glycosphingolipidoses, a group of rare genetic disorders .
- Immunology and Cancer Biology : Glycolipids are being studied for their roles in immune signaling pathways and potential applications in cancer treatment through modulation of immune responses .
Environmental Remediation
Glycolipids are recognized for their biosurfactant properties, which can be applied in environmental cleanup:
- Oil Spill Remediation : Formulations combining glycolipids with lipopeptides have shown effective oil displacement activities (81–88%) for crude oil spills, demonstrating their potential as eco-friendly alternatives to synthetic surfactants .
Data Summary Table
| Application Area | Specific Use Case | Key Findings/Implications |
|---|---|---|
| Biological Research | Cell recognition & signaling | Glycolipids influence immune responses; act as disease biomarkers |
| Analytical Techniques | LC-MS/MS for glycolipid identification | Enhanced high-throughput analysis capabilities |
| Skincare Industry | Biosurfactants (sophorolipids/rhamnolipids) | Significant market growth; challenges include low yield |
| Medical Applications | Substrate reduction therapy | Potential treatments for rare metabolic disorders |
| Environmental Remediation | Oil spill cleanup | Effective biosurfactants with high oil displacement capabilities |
Comparison with Similar Compounds
Comparative Analysis with Similar Lipid Classes
Structural and Functional Differences
The table below summarizes distinctions between glyco-lipids and related compounds:
Key Research Findings
Glyco-lipids vs. Phospholipids
- SQDG vs. Phospholipids in Photosynthesis : SQDG replaces phospholipids in thylakoid membranes under phosphate-limiting conditions, maintaining membrane fluidity in chloroplasts .
- Functional Redundancy : In Synechocystis, SQDG-deficient mutants require phosphatidylglycerol for survival, highlighting evolutionary flexibility .
Glyco-lipids vs. Sphingolipids
- Cancer Mechanisms : Glycosphingolipids (e.g., Gb3Cer) promote tumor metastasis by modulating integrin signaling, whereas ceramide (a sphingolipid) induces apoptosis .
- Therapeutic Targets : Ganglioside GD2 is a biomarker for neuroblastoma, while ceramide analogs are explored for chemotherapy .
Glyco-lipids vs. Lipopolysaccharides
- Structural Complexity : LPS in E. coli contains up to 100 sugar units and six acyl tails, enabling immune evasion .
- Pathogenicity : Lipid A in LPS triggers TLR4-mediated sepsis, while glyco-lipids like Gb3Cer facilitate Shiga toxin entry in shigellosis .
Clinical Relevance
- Metabolic Disorders : Elevated this compound levels correlate with insulin resistance in NHANES cohort studies . Metformin improves this compound profiles in PCOS patients by reducing androgen-driven lipid dysregulation .
- Analytical Challenges : this compound identification requires advanced techniques like HILIC-SPE and MALDI-TOF due to structural heterogeneity .
Q & A
Q. How to ensure this compound research meets NIH guidelines for preclinical reproducibility?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Deposit raw MS data in public repositories (e.g., MetaboLights) with annotated metadata. Disclose all conflicts of interest and funding sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
